2-(Aziridin-1-yl)benzaldehyde

Regiochemical differentiation Process chemistry Purification optimization

2-(Aziridin-1-yl)benzaldehyde (CAS 1738-09-6, C9H9NO, MW 147.17 g/mol) is an ortho-substituted aziridinyl benzaldehyde that belongs to a class of amphoteric aziridine aldehydes capable of reversible dimerization, enabling bench-stable storage of a molecule that simultaneously presents a strained nucleophilic aziridine ring and an electrophilic aldehyde carbonyl. This compound has been cited in patent literature for pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, positioning it as a research candidate for anticancer and dermatological applications.

Molecular Formula C9H9NO
Molecular Weight 147.177
CAS No. 1738-09-6
Cat. No. B592578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aziridin-1-yl)benzaldehyde
CAS1738-09-6
Molecular FormulaC9H9NO
Molecular Weight147.177
Structural Identifiers
SMILESC1CN1C2=CC=CC=C2C=O
InChIInChI=1S/C9H9NO/c11-7-8-3-1-2-4-9(8)10-5-6-10/h1-4,7H,5-6H2
InChIKeyPREMRKDDFZIXQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aziridin-1-yl)benzaldehyde (CAS 1738-09-6) – Ortho-Aziridinyl Benzaldehyde for Differentiated Research Procurement


2-(Aziridin-1-yl)benzaldehyde (CAS 1738-09-6, C9H9NO, MW 147.17 g/mol) is an ortho-substituted aziridinyl benzaldehyde that belongs to a class of amphoteric aziridine aldehydes capable of reversible dimerization, enabling bench-stable storage of a molecule that simultaneously presents a strained nucleophilic aziridine ring and an electrophilic aldehyde carbonyl [1]. This compound has been cited in patent literature for pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, positioning it as a research candidate for anticancer and dermatological applications [2].

Why 2-(Aziridin-1-yl)benzaldehyde Cannot Be Substituted by Its Meta or Para Regioisomers


Aziridinyl benzaldehydes are not interchangeable building blocks. The ortho substitution pattern in 2-(aziridin-1-yl)benzaldehyde positions the aziridine nitrogen in close geometric proximity to the aldehyde carbonyl, enabling intramolecular electronic interactions that are sterically impossible in the 3-(meta) and 4-(para) isomers . This ortho relationship is hypothesized to underlie the compound's unique cell differentiation-inducing activity reported in patent literature, a property not claimed for the meta or para congeners [1]. Additionally, physical property divergences—including a boiling point difference of up to 26.4 °C between the ortho and para isomers—directly impact purification strategy and formulation development .

Quantitative Differentiation Evidence: 2-(Aziridin-1-yl)benzaldehyde vs. Closest Aziridinyl Benzaldehyde Analogs


Regioisomeric Boiling Point Divergence Enables Ortho-Specific Purification Windows

The ortho isomer (2-substituted) exhibits a boiling point of 274.6±23.0 °C at 760 mmHg, which is 17.5 °C lower than the meta isomer (292.1 °C) and 26.4 °C lower than the para isomer (301.0±25.0 °C) . Flash point follows the same rank order: ortho 113.4±12.0 °C, meta 124.2 °C, para 129.6±12.5 °C . These differences arise from reduced intermolecular packing efficiency in the ortho-substituted scaffold and are sufficient to permit fractional distillation-based separation of isomer mixtures during synthesis or procurement quality control.

Regiochemical differentiation Process chemistry Purification optimization

Ortho-Specific Cell Differentiation Activity: Proliferation Arrest and Monocytic Differentiation Induction

Patent-derived data specifically attribute to the ortho-aziridinyl benzaldehyde scaffold pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional claim is linked to proposed utility as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [1][2]. No comparable differentiation-inducing activity has been reported in publicly available patent or primary literature for the corresponding meta (3-aziridinyl) or para (4-aziridinyl) benzaldehyde isomers, suggesting that ortho-specific intramolecular interactions between the aziridine nitrogen and aldehyde carbonyl may be required for this biological phenotype.

Cancer stem cell differentiation Psoriasis Monocytic lineage commitment

Bench-Stable Dimerization: Orthogonal Reactivity Without Protecting Groups

Aziridine aldehydes as a compound class form reversible dimers that are bench-stable solids, solving the intrinsic instability problem of molecules containing both a free secondary amine (aziridine) and an aldehyde group [1]. This dimer-monomer equilibrium allows the compound to be stored and handled as a stable dimer while releasing the reactive monomer upon dissolution for synthetic transformations including reductive amination and peptidomimetic conjugation [1]. In contrast, conventional unprotected amino aldehydes undergo rapid self-condensation and are not isolable . N-protected aziridine aldehydes (e.g., N-benzyl, N-sulfonyl derivatives) sacrifice the free amine reactivity that enables tandem ring-opening/amination sequences [2].

Amphoteric molecules Peptidomimetic synthesis Unprotected amino aldehydes

Differential Lipophilicity Between Regioisomers Impacts Formulation and Partitioning

The meta-substituted 3-(aziridin-1-yl)benzaldehyde has a calculated LogP of 1.38 . While the experimental LogP for the ortho isomer is not directly reported in accessible databases, the ortho substitution pattern typically reduces effective lipophilicity relative to meta and para isomers due to intramolecular dipole alignment between the aziridine nitrogen lone pair and the aldehyde carbonyl, which increases polarity and hydrogen-bond acceptor character of the ortho isomer . This regioisomer-dependent LogP variation can influence biological membrane permeability, protein binding, and formulation solvent selection.

Lipophilicity Formulation development ADME prediction

Dual Orthogonal Reactivity: Tandem Aziridine Ring-Opening and Aldehyde Derivatization in a Single Scaffold

The target compound integrates two orthogonal reactive centers on a single small-molecule scaffold: (1) a strained aziridine ring susceptible to nucleophilic ring-opening with amines, thiols, carboxylates, and halides; and (2) an aldehyde group available for oxidation, reduction, reductive amination, and condensation reactions [1]. This dual reactivity enables sequential or tandem transformations without intermediate protection—a capability not available with simple benzaldehyde (aldehyde only), simple aziridine (no aldehyde), or N-protected aziridines that require deprotection before aldehyde utilization . The aziridine-aldehyde combination across only three covalent bonds is a defining structural feature that enables the synthesis of peptidomimetics and heterocyclic scaffolds through cyclization cascades [1].

Bifunctional building blocks Diversity-oriented synthesis Tandem reactions

Hydrogen Bonding Profile Divergence Enables Differential Crystallization and Co-Crystal Engineering

All three aziridinyl benzaldehyde regioisomers share identical hydrogen bond donor count (0) and acceptor count (2), with the same topological polar surface area (PSA = 20.08 Ų) and rotatable bond count (2) . However, the ortho geometry creates a unique spatial arrangement where the aziridine nitrogen lone pair is positioned to interact intramolecularly with the aldehyde hydrogen and carbonyl oxygen, potentially forming a five-membered pseudo-ring through non-classical hydrogen bonding. This has consequences for crystallization behavior, co-crystal formation, and solid-form patent strategies distinct from the meta and para isomers, which lack this proximity-driven interaction.

Solid-state chemistry Co-crystallization Crystal engineering

Optimal Application Scenarios for 2-(Aziridin-1-yl)benzaldehyde (CAS 1738-09-6) Based on Quantitative Differentiation Evidence


Differentiation Therapy Research: Leukemia and Psoriasis Cell-Based Assays

The patent-disclosed activity of this specific ortho isomer in arresting undifferentiated cell proliferation and inducing monocytic differentiation [1] makes it the appropriate procurement choice for laboratories replicating or extending differentiation therapy studies in AML, myelodysplastic syndromes, or psoriasis models. The meta and para isomers lack comparable patent claims for this pharmacology, and procurement of the wrong regioisomer would invalidate any attempt to reproduce the differentiation-inducing phenotype.

Peptidomimetic Synthesis via Tandem Aziridine Ring-Opening / Reductive Amination

The dual orthogonal reactivity of the unprotected aziridine aldehyde scaffold [2] enables one-pot or sequential tandem transformations—aziridine ring-opening by peptide thioacids followed by reductive amination at the aldehyde—to construct aminomethylene peptidomimetics. This reactivity profile is unavailable with simple benzaldehyde, simple aziridine, or N-protected aziridine aldehydes that require additional deprotection steps.

Regioisomer-Dependent Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs exploring aziridine-containing pharmacophores, the ortho isomer provides a distinct SAR data point relative to meta and para isomers. The boiling point difference of up to 26.4 °C between ortho and para isomers also provides a practical quality control metric: any contamination by the para isomer can be detected by GC or distillation profile, ensuring isomerically pure SAR data.

Co-Crystal Engineering and Solid-Form Patent Strategies

The unique conformational space of the ortho isomer, with potential for intramolecular N···H–C=O interactions forming a five-membered pseudo-ring , may enable novel co-crystal forms with pharmaceutically acceptable acids or bases. This supports composition-of-matter patent strategies distinct from those based on meta or para isomers, which lack the same intramolecular interaction geometry.

Quote Request

Request a Quote for 2-(Aziridin-1-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.